molecular formula C26H27NO3 B14351979 Tricyclo(4.3.1.12,5)undecane-1-carboxylic acid, cyano(3-phenoxyphenyl)methyl ester CAS No. 93107-44-9

Tricyclo(4.3.1.12,5)undecane-1-carboxylic acid, cyano(3-phenoxyphenyl)methyl ester

Cat. No.: B14351979
CAS No.: 93107-44-9
M. Wt: 401.5 g/mol
InChI Key: DPCHKONCAOSINA-UHFFFAOYSA-N
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Description

Tricyclo(43112,5)undecane-1-carboxylic acid, cyano(3-phenoxyphenyl)methyl ester is a complex organic compound known for its unique tricyclic structure This compound is characterized by a rigid, multi-ring system that imparts distinct chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tricyclo(4.3.1.12,5)undecane-1-carboxylic acid, cyano(3-phenoxyphenyl)methyl ester typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the tricyclic core, followed by functional group modifications to introduce the carboxylic acid and cyano(3-phenoxyphenyl)methyl ester groups. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and various catalysts to facilitate the cyclization and functionalization steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. Key considerations include the selection of solvents, reaction temperatures, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tricyclo(4.3.1.12,5)undecane-1-carboxylic acid, cyano(3-phenoxyphenyl)methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

Tricyclo(4.3.1.12,5)undecane-1-carboxylic acid, cyano(3-phenoxyphenyl)methyl ester has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient, particularly in the development of new drugs.

    Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism by which Tricyclo(4.3.1.12,5)undecane-1-carboxylic acid, cyano(3-phenoxyphenyl)methyl ester exerts its effects depends on its interaction with molecular targets. These interactions often involve binding to specific sites on proteins or other macromolecules, leading to changes in their structure or function. The pathways involved can include signal transduction, enzyme inhibition, or modulation of gene expression, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Tricyclo(4.3.1.13,8)undecane-1-carboxylic acid: This compound shares a similar tricyclic core but differs in the positioning and type of functional groups.

    Tricyclo(4.3.1.1(3,8))undecane: Another related compound with a similar ring structure but lacking the carboxylic acid and ester functionalities.

Uniqueness

Tricyclo(4.3.1.12,5)undecane-1-carboxylic acid, cyano(3-phenoxyphenyl)methyl ester is unique due to its specific combination of functional groups and rigid tricyclic structure. This combination imparts distinct chemical reactivity and physical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

93107-44-9

Molecular Formula

C26H27NO3

Molecular Weight

401.5 g/mol

IUPAC Name

[cyano-(3-phenoxyphenyl)methyl] tricyclo[4.3.1.12,5]undecane-1-carboxylate

InChI

InChI=1S/C26H27NO3/c27-17-24(19-6-4-10-23(15-19)29-22-8-2-1-3-9-22)30-25(28)26-13-5-7-20(16-26)18-11-12-21(26)14-18/h1-4,6,8-10,15,18,20-21,24H,5,7,11-14,16H2

InChI Key

DPCHKONCAOSINA-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(C1)(C3CCC2C3)C(=O)OC(C#N)C4=CC(=CC=C4)OC5=CC=CC=C5

Origin of Product

United States

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